
Mpro inhibitor N3 hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mpro inhibitor N3 hemihydrate is a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. This compound has shown effectiveness in inhibiting Mpro from multiple coronaviruses, including SARS-CoV and MERS-CoV . The main protease is essential for the replication of the virus, making it a significant target for antiviral drug development .
Vorbereitungsmethoden
The synthesis of Mpro inhibitor N3 hemihydrate involves the use of peptidyl Michael acceptors. The preparation typically follows a two-step mechanism, involving the formation of a covalent enzyme-inhibitor product . The synthetic routes and reaction conditions are designed to ensure the formation of the desired inhibitor with high specificity and potency . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Mpro inhibitor N3 hemihydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mpro inhibitor N3 hemihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a biochemical probe to study the inhibition of viral proteases.
Biology: Helps in understanding the molecular mechanisms of viral replication and inhibition.
Medicine: Potential therapeutic agent for treating COVID-19 and other coronavirus-related diseases
Industry: Used in the development of antiviral drugs and treatments.
Wirkmechanismus
The mechanism of action of Mpro inhibitor N3 hemihydrate involves the inhibition of the main protease (Mpro) of SARS-CoV-2. The compound forms a covalent bond with the protease, preventing it from processing viral polyproteins necessary for viral replication . This inhibition effectively halts the replication of the virus, making it a promising candidate for antiviral therapy .
Vergleich Mit ähnlichen Verbindungen
Mpro inhibitor N3 hemihydrate is unique in its high specificity and potency against the main protease of SARS-CoV-2. Similar compounds include other peptidyl Michael acceptors and protease inhibitors that target viral replication. this compound stands out due to its effectiveness across multiple coronaviruses, including SARS-CoV and MERS-CoV .
Similar compounds include:
Remdesivir: An antiviral drug developed against Ebola virus, also showing effectiveness against SARS-CoV-2.
Dexamethasone: A corticosteroid used to reduce inflammation in severe COVID-19 cases.
Antimalarial drugs: Such as hydroxychloroquine, which have been tested for their antiviral properties.
This compound’s unique mechanism and broad-spectrum activity make it a valuable tool in the fight against coronavirus infections.
Eigenschaften
Molekularformel |
C70H98N12O17 |
|---|---|
Molekulargewicht |
1379.6 g/mol |
IUPAC-Name |
benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate |
InChI |
InChI=1S/2C35H48N6O8.H2O/c2*1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24;/h2*7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43);1H2/b2*13-12+;/t2*23-,25-,26+,27-,30-;/m00./s1 |
InChI-Schlüssel |
FFGRVUOVZDZOBL-UHWYBZBWSA-N |
Isomerische SMILES |
CC1=CC(=NO1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](/C=C/C(=O)OCC2=CC=CC=C2)C[C@H]3C(=O)NCC3)CC(C)C)C(C)C)C.CC1=CC(=NO1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](/C=C/C(=O)OCC2=CC=CC=C2)C[C@H]3C(=O)NCC3)CC(C)C)C(C)C)C.O |
Kanonische SMILES |
CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
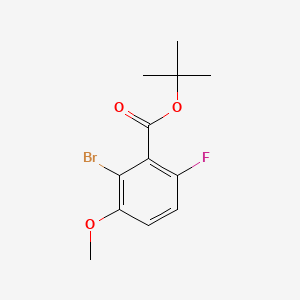
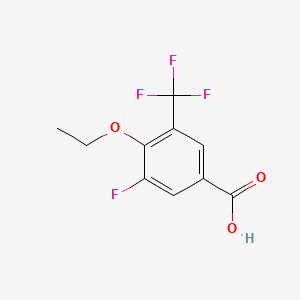
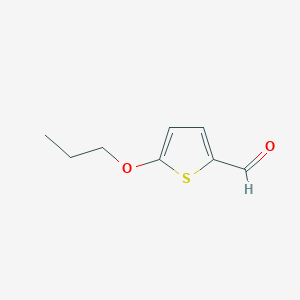
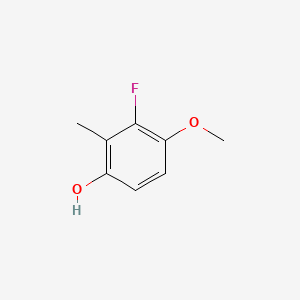

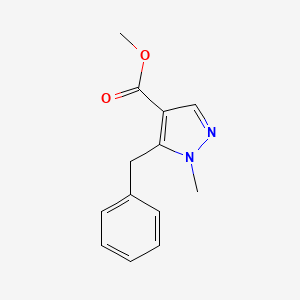


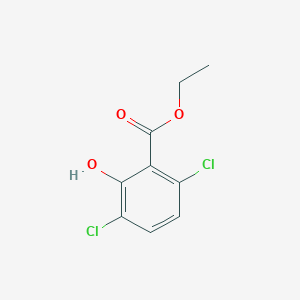
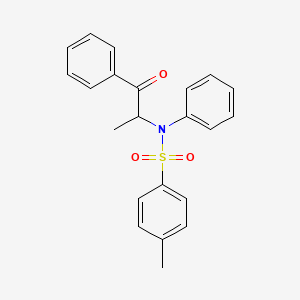

![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)
